

4-tert-Amylphenol (CAS 80-46-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-tert-Amylphenol**

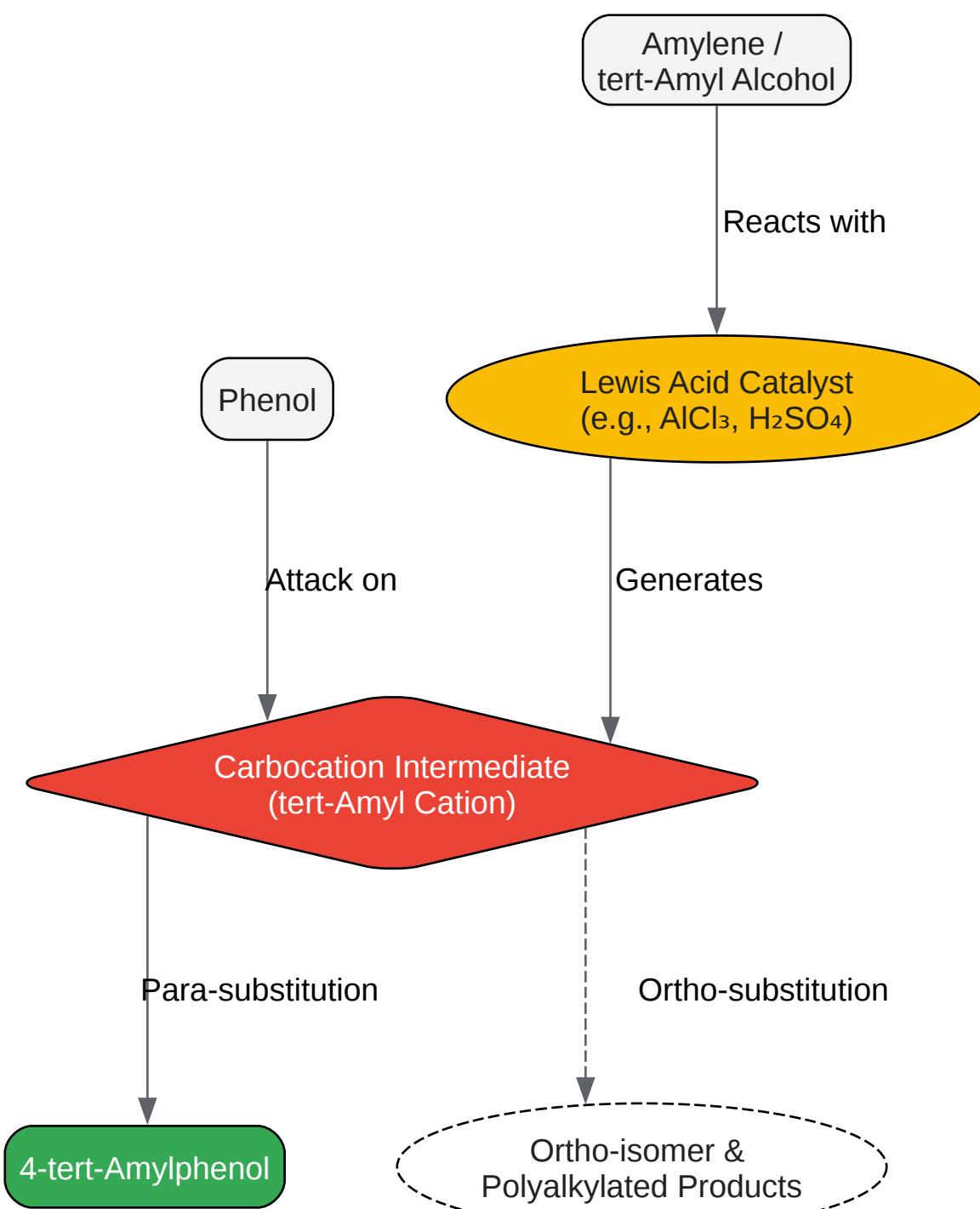
Cat. No.: **B045051**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Amylphenol, with the CAS number 80-46-6, is an organic compound belonging to the alkylphenol family. It is characterized by a phenol ring substituted with a tert-amyl group at the para position.^[1] This compound, also known as p-tert-pentylphenol, is a white to off-white crystalline solid with a mild phenolic odor.^{[1][2]} It exhibits solubility in organic solvents and is only slightly soluble in water.^{[2][3]} **4-tert-Amylphenol** serves as a versatile chemical intermediate in various industries. It is utilized in the manufacturing of oil-soluble resins, as an intermediate for organic mercury germicides and pesticides, and in chemicals for the rubber and petroleum industries.^{[3][4]} Furthermore, it finds application as a demulsifier, a biocide, and a fragrance ingredient.^{[3][4][5]} Notably, it has been investigated as an estrogen receptor (ER) ligand, indicating its potential relevance in pharmaceutical research.^{[3][4]} Due to its endocrine-disrupting properties, **4-tert-Amylphenol** is listed as a substance of very high concern (SVHC) by the European Chemicals Agency.^{[5][6]}


Physicochemical Properties

The physical and chemical characteristics of **4-tert-Amylphenol** are summarized in the table below, providing key data for handling, formulation, and safety considerations.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₆ O	[3]
Molecular Weight	164.24 g/mol	[3]
Appearance	White to off-white crystalline solid or colorless to beige needles.	[2][7][8][9]
Melting Point	88-89 °C	[3][5][10]
Boiling Point	255 °C	[3][5][10]
Flash Point	111 °C	[3]
Density	0.96 g/cm ³	[3]
Vapor Pressure	0.00667 mmHg at 25°C	[3]
Water Solubility	37 mg/L at 20 °C	[3][4]
log K _{ow} (Octanol-Water Partition Coefficient)	4.03	[9]
pKa	10.24 ± 0.26	[3][4]

Synthesis

The primary industrial synthesis of **4-tert-Amylphenol** is achieved through the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves reacting phenol with an alkylating agent, such as amylenes or tert-amyl alcohol, in the presence of a Lewis acid catalyst.

[Click to download full resolution via product page](#)

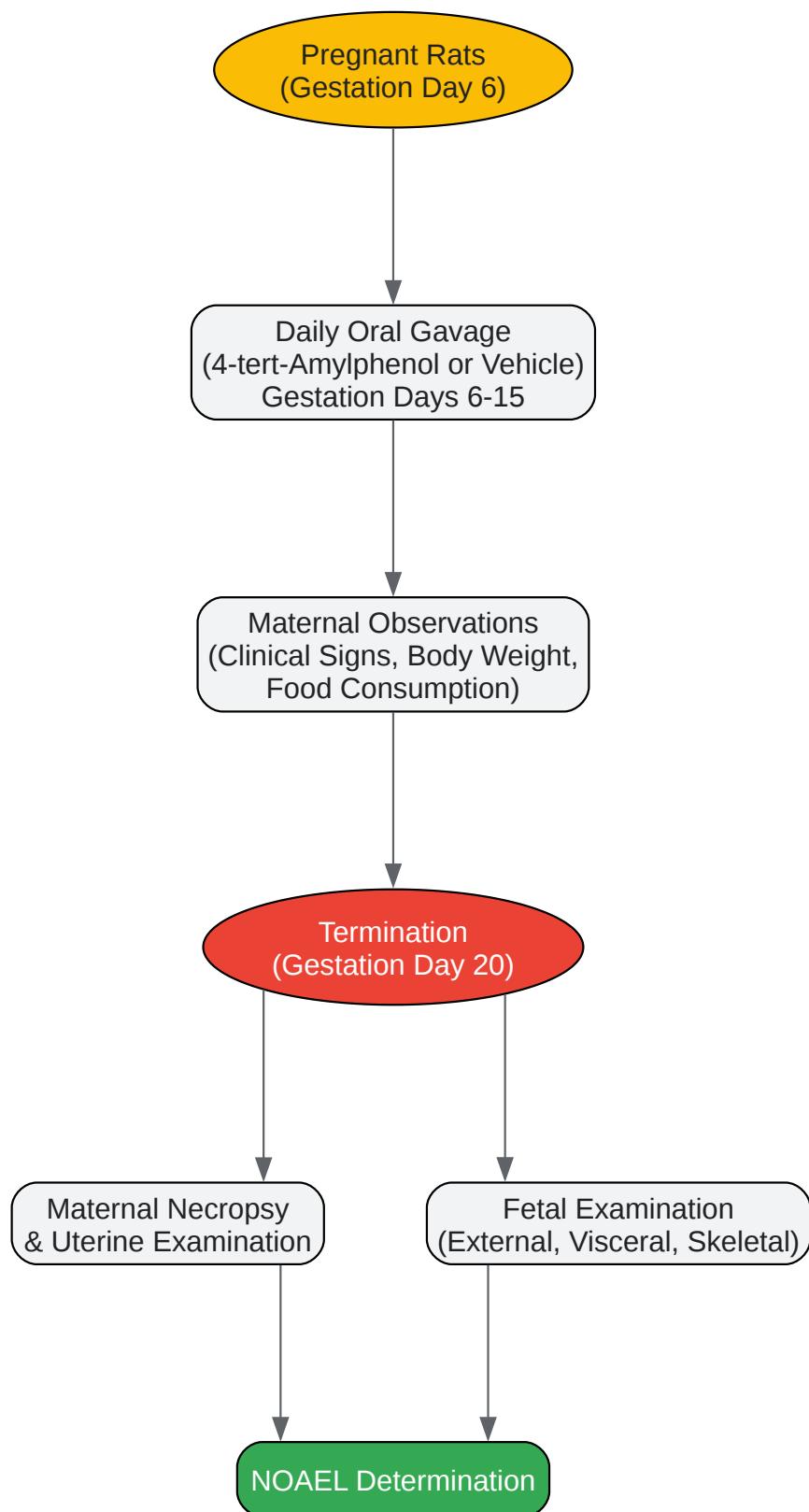
Figure 1: Synthesis of **4-tert-Amylphenol** via Friedel-Crafts Alkylation.

Experimental Protocol: General Friedel-Crafts Alkylation

A general procedure for the synthesis of **4-tert-Amylphenol** involves the slow addition of the alkylating agent (e.g., amylene) to a mixture of phenol and a Lewis acid catalyst (e.g., aluminum chloride or sulfuric acid) with vigorous stirring. The reaction temperature is controlled to favor the formation of the para-substituted product. Upon completion, the reaction mixture is quenched, and the organic layer is separated. The crude product is then purified, typically through distillation or crystallization, to yield **4-tert-Amylphenol**.[\[11\]](#)

Toxicological Data

4-tert-Amylphenol is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[\[12\]](#)[\[13\]](#) It is also suspected of damaging fertility or the unborn child.[\[13\]](#)


Endpoint	Value	Species	Route	Reference(s)
Acute Oral Toxicity (LD50)	1830 mg/kg	Rat	Oral	[13]
Acute Dermal Toxicity (LD50)	2000 mg/kg	Rabbit	Dermal	[8] [13]
Prenatal Developmental Toxicity (NOAEL)	50 mg/kg/day (maternal toxicity)	Rat	Oral	[12]
Prenatal Developmental Toxicity (NOAEL)	200 mg/kg/day (developmental toxicity)	Rat	Oral	[12]

Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

The prenatal developmental toxicity of **4-tert-Amylphenol** was assessed in a study consistent with the principles of OECD Test Guideline 414.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Test Species: Rat.[\[12\]](#)

- Administration: The test substance was administered orally by gavage to pregnant female rats daily from gestation day 6 to 15.[12]
- Dosage: At least three dose levels and a concurrent control group were used. The doses in the cited study were 0, 50, 200, and 500 mg/kg/day.[12]
- Observations (Maternal): Clinical signs, body weight, and food consumption were monitored throughout the pregnancy.[12] At termination (gestation day 20), a macroscopic examination of the dam was performed.
- Observations (Fetal): At termination, the uterus was examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses were weighed and examined for external, visceral, and skeletal abnormalities.[12]
- Endpoint: The No Observed Adverse Effect Level (NOAEL) was determined for both maternal and developmental toxicity. The NOAEL for maternal toxicity was 50 mg/kg/day, based on increased incidence of hair loss, urine stains, abnormal respiratory sounds, soft stools, and decreased body weight gain and food consumption at higher doses. The NOAEL for developmental toxicity was 200 mg/kg/day, with fetal effects at 500 mg/kg/day (bent ribs and decreased fetal body weight) considered secondary to maternal toxicity.[12]

[Click to download full resolution via product page](#)**Figure 2:** Workflow for a Prenatal Developmental Toxicity Study.

Ecotoxicological Data

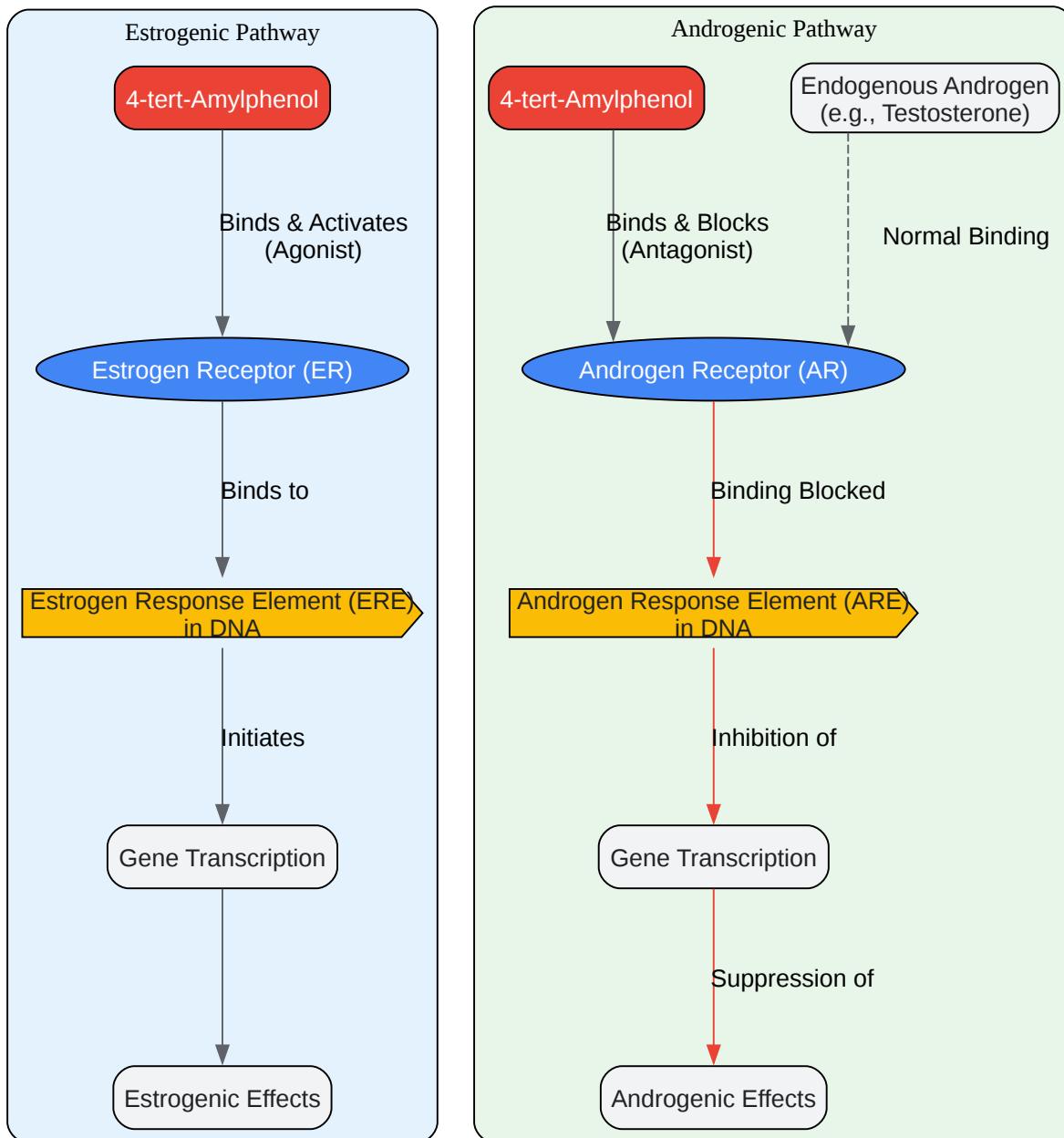
4-tert-Amylphenol is classified as very toxic to aquatic life with long-lasting effects.[13][18][19]

Endpoint	Value	Species	Duration	Reference(s)
Acute Toxicity to Fish (LC50)	2.5 - 16 mg/L	Pimephales promelas (Fathead minnow)	96 hours	[9]
Acute Immobilisation of Daphnia (EC50)	0.357 mg/L	Daphnia magna	48 hours	[9]
Chronic Toxicity to Fish (NOEC)	0.1 mg/L	Oryzias latipes (Medaka)	60 days	[6]

Experimental Protocol: Fish Acute Toxicity Test (based on OECD Guideline 203)

The acute toxicity to fish is determined using a method consistent with OECD Test Guideline 203.[2][8][10][12][20]

- **Test Species:** A suitable freshwater fish species, such as *Pimephales promelas* (Fathead minnow) or *Danio rerio* (Zebrafish).[10]
- **Test Design:** Fish are exposed to at least five concentrations of the test substance in a geometric series and a control group for 96 hours.[8]
- **Test Conditions:** The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.
- **Observations:** Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours. [8]
- **Endpoint:** The concentration that is lethal to 50% of the test fish (LC50) is calculated at the end of the 96-hour exposure period.[8]


Experimental Protocol: Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

The acute toxicity to aquatic invertebrates is assessed using a method consistent with OECD Test Guideline 202.[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[21\]](#)[\[22\]](#)

- Test Species: Daphnia magna, less than 24 hours old.[\[3\]](#)
- Test Design: Daphnids are exposed to at least five concentrations of the test substance and a control for 48 hours.[\[3\]](#)
- Test Conditions: The test is performed in a static or semi-static system under controlled temperature and light conditions.[\[3\]](#)
- Observations: The number of immobilised daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[\[3\]](#)
- Endpoint: The effective concentration that causes immobilisation in 50% of the daphnids (EC50) is calculated for the 48-hour exposure period.[\[3\]](#)

Mechanism of Action: Endocrine Disruption

4-tert-Amylphenol is recognized as an endocrine-disrupting chemical (EDC).[\[5\]](#)[\[22\]](#) Its mechanism of action involves interaction with nuclear hormone receptors, primarily the estrogen receptor (ER) and the androgen receptor (AR).[\[15\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) It acts as an ER agonist, mimicking the effects of endogenous estrogens, and as an AR antagonist, blocking the action of androgens.[\[4\]](#)[\[23\]](#) This interference with normal hormonal signaling can lead to adverse effects on reproduction and development in wildlife and potentially in humans.[\[15\]](#)[\[22\]](#)

[Click to download full resolution via product page](#)

Figure 3: Endocrine Disruption Mechanism of **4-tert-Amylphenol**.

Spectral Data

Spectral data are crucial for the identification and quantification of **4-tert-Amylphenol**.

- **¹H NMR Spectroscopy:** The proton nuclear magnetic resonance spectrum provides information on the structure of the molecule. A representative ¹H NMR spectrum can be found in publicly available databases such as ChemicalBook.[3]
- **Mass Spectrometry:** The mass spectrum shows the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and structure. The NIST WebBook provides the electron ionization mass spectrum for **4-tert-Amylphenol**.[2]
- **Infrared Spectroscopy:** The infrared spectrum reveals the functional groups present in the molecule. Data from suppliers indicate that the IR spectrum conforms to the expected structure.[17]

Conclusion

4-tert-Amylphenol (CAS 80-46-6) is a commercially significant alkylphenol with a well-defined physicochemical profile. Its synthesis is primarily based on the Friedel-Crafts alkylation of phenol. While useful in various industrial applications, its toxicological and ecotoxicological profiles warrant careful consideration. It is acutely toxic to aquatic organisms and has been identified as an endocrine disruptor, acting as an estrogen receptor agonist and an androgen receptor antagonist. This technical guide provides a consolidated overview of the available data, including summaries of key experimental protocols, to support researchers, scientists, and drug development professionals in their work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. oecd.org [oecd.org]

- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 4. nbinno.com [nbinno.com]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. beyondbenign.org [beyondbenign.org]
- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 11. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oecd.org [oecd.org]
- 20. eurofins.com.au [eurofins.com.au]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-tert-Amylphenol (CAS 80-46-6): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045051#4-tert-amylphenol-cas-number-80-46-6-data\]](https://www.benchchem.com/product/b045051#4-tert-amylphenol-cas-number-80-46-6-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com